4-Bromo-2-fluoro-3-methylaniline

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

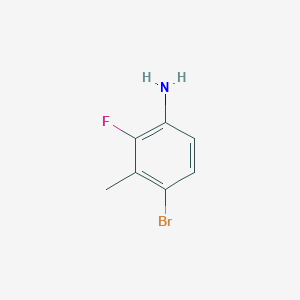

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-bromo-2-fluoro-3-methylaniline. This nomenclature follows the standard organic chemistry naming conventions where the benzene ring serves as the parent structure with an amino group (-NH₂) at position 1, establishing the aniline base. The substituents are numbered according to their positions relative to the amino group: bromine at position 4, fluorine at position 2, and a methyl group at position 3.

The systematic name can also be expressed as 4-bromo-2-fluoro-3-methylbenzenamine, which emphasizes the benzenamine core structure. This alternative nomenclature is equally valid and appears in various chemical databases and literature sources. The numbering system ensures unambiguous identification of the substitution pattern, which is crucial for distinguishing this compound from its structural isomers.

Common and Alternative Designations

Several alternative names are employed for this compound across different chemical databases and commercial sources. The compound is commonly referred to as 4-bromo-2-fluoro-3-methyl-phenylamine, which directly indicates the phenylamine structure with explicit positional substitution information. This designation is particularly useful in chemical catalogs and commercial applications.

Additional synonymous designations include benzenamine, 4-bromo-2-fluoro-3-methyl-, which follows the Chemical Abstracts Service naming convention. The hydrochloride salt form of this compound is designated as this compound hydrochloride, representing the protonated amine functionality combined with chloride counterion for enhanced stability and handling properties.

Registry Information and Identification Codes

The compound is registered under Chemical Abstracts Service number 1540204-53-2, which serves as the primary identifier in chemical databases worldwide. This unique identifier ensures accurate compound recognition across various information systems and commercial platforms.

The PubChem Compound Identifier for this substance is 68170635, providing access to comprehensive structural and property information within the National Center for Biotechnology Information database system. The MDL Number MFCD26687842 offers additional database cross-referencing capabilities for chemical informatics applications.

The European Community number 995-482-0 and the Schematic Entry identifier SCHEMBL11932855 provide supplementary registry information for regulatory and research purposes. These identification codes facilitate compound tracking and documentation across different international chemical registration systems.

Structural Representation

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₇BrFN, indicating a composition of seven carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. This formula reflects the substituted aromatic structure with halogen and alkyl modifications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | |

| Elemental Composition | Carbon: 41.20%, Hydrogen: 3.46%, Bromine: 39.17%, Fluorine: 9.31%, Nitrogen: 6.86% | Calculated |

The molecular weight of 204.04 grams per mole places this compound in the category of low molecular weight organic molecules suitable for various synthetic applications. The significant contribution of halogen atoms (bromine and fluorine) to the total molecular weight reflects the compound's halogenated nature and influences its physical and chemical properties.

Two-Dimensional Structural Features

The two-dimensional structure of this compound consists of a benzene ring with four distinct substituents. The amino group (-NH₂) occupies position 1, serving as the reference point for numbering. The fluorine atom is located at position 2, adjacent to the amino group, while the methyl group (-CH₃) resides at position 3, and the bromine atom is positioned at carbon 4.

This substitution pattern creates a unique electronic environment within the aromatic system. The electron-withdrawing effects of both bromine and fluorine atoms influence the electron density distribution on the benzene ring, while the methyl group provides electron-donating characteristics. The ortho relationship between the fluorine and amino groups, along with the meta positioning of the methyl group relative to the amine, contributes to specific steric and electronic interactions.

The planar aromatic structure maintains standard benzene ring geometry with slight distortions due to substituent effects. The amino group can participate in hydrogen bonding interactions, while the halogen substituents contribute to dipole-dipole interactions and potential halogen bonding capabilities.

Three-Dimensional Conformational Properties

The three-dimensional conformational analysis of this compound reveals important spatial relationships between substituents that influence molecular interactions and reactivity patterns. The compound exists primarily in a planar conformation with the benzene ring serving as the central structural framework.

The amino group maintains a pyramidal geometry with the nitrogen atom slightly displaced from the plane of the benzene ring due to sp³ hybridization. The lone pair of electrons on nitrogen can participate in conjugation with the aromatic π-system, contributing to the overall electronic structure. The fluorine and bromine atoms, being directly bonded to the aromatic ring, maintain coplanar arrangements with the benzene ring structure.

Conformational flexibility is primarily limited to rotation around the carbon-nitrogen bond of the amino group and minor vibrational motions of the methyl group. The bulky bromine atom may impose steric constraints on molecular interactions, particularly in condensed phases or when forming molecular complexes. The compact molecular structure and specific spatial arrangement of polar and nonpolar regions influence solubility characteristics and intermolecular interactions.

Structural Identification Systems

International Chemical Identifier and International Chemical Identifier Key Parameters

The International Chemical Identifier for this compound is InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3. This identifier provides a standardized textual representation of the molecular structure that enables unique identification across different chemical databases and software systems.

The International Chemical Identifier Key LVCXMVREXQEQFX-UHFFFAOYSA-N serves as a compressed, hash-encoded version of the full International Chemical Identifier string. This key facilitates rapid database searches and compound matching while maintaining structural specificity. The suffix indicates no stereochemical information and standard protonation state.

The International Chemical Identifier format systematically encodes the connectivity pattern, hydrogen positioning, and molecular framework in a standardized format recognized by international chemical informatics standards. This representation enables automated structure verification and database cross-referencing across different computational platforms and chemical information systems.

Simplified Molecular Input Line Entry System Notation and Structural Encoding

The Simplified Molecular Input Line Entry System notation for this compound is represented as NC1=CC=C(Br)C(C)=C1F or in the alternative format Cc1c(Br)ccc(N)c1F. These linear notations provide compact textual representations of the molecular structure suitable for database storage and computational processing.

The Simplified Molecular Input Line Entry System format systematically encodes the atomic connectivity, bond types, and structural features in a human-readable string format. The notation begins with the amino group (N) and traces through the aromatic ring system, explicitly indicating the positions of bromine (Br), methyl carbon (C), and fluorine (F) substituents. Ring closure indicators (numbers) ensure proper cyclic structure representation.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCXMVREXQEQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-3-methylaniline involves the bromination and fluorination of 2-methylaniline. The process typically includes the following steps:

Nitration: 2-Methylaniline is nitrated to form 2-methyl-3-nitroaniline.

Reduction: The nitro group is reduced to an amine group, resulting in 2-methyl-3-aminoaniline.

Bromination: Bromine is introduced to the compound to form 4-bromo-2-methyl-3-aminoaniline.

Fluorination: Finally, fluorine is introduced to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-3-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.

Applications De Recherche Scientifique

Chemistry

4-Bromo-2-fluoro-3-methylaniline serves as an important intermediate in the synthesis of complex organic molecules. It can undergo:

- Nucleophilic Aromatic Substitution: The halogen atoms can be replaced with other functional groups.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science .

Biology

In biological research, this compound is utilized for:

- Drug Development: It acts as a building block for synthesizing potential pharmaceuticals targeting various diseases.

- Agrochemicals: Its derivatives are explored for use in pesticides and herbicides due to their biological activity .

Medicine

This compound is investigated for its potential as:

- Pharmaceutical Intermediates: It is used in synthesizing drug candidates that may exhibit specific therapeutic effects .

Industry

In industrial applications, this compound is crucial for:

- Dyes and Pigments Production: Its unique chemical properties allow it to be incorporated into various dye formulations.

- Chemical Manufacturing: It serves as a precursor for producing other industrial chemicals .

Case Study 1: Drug Development

A study focused on synthesizing a series of compounds derived from this compound demonstrated its effectiveness as a scaffold for developing inhibitors against specific enzymes involved in cancer progression. The resulting compounds exhibited promising biological activity, warranting further investigation into their pharmacological profiles.

Case Study 2: Agrochemical Applications

Research highlighted the use of this compound derivatives in creating environmentally friendly herbicides. The study showed that these compounds effectively inhibited weed growth while minimizing environmental impact, showcasing their potential in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal Transduction: It may interfere with signal transduction pathways by modifying receptor activity.

Comparaison Avec Des Composés Similaires

Key Observations :

- Melting Points: Fluorine substitution reduces intermolecular forces compared to non-fluorinated analogs. For example, 4-Bromo-3-methylaniline (mp 80–82°C) lacks fluorine and has a significantly higher mp than 3-Bromo-4-methylaniline (mp 27–30°C) .

Activité Biologique

4-Bromo-2-fluoro-3-methylaniline (CAS No. 1540204-53-2) is an aromatic amine characterized by the presence of bromine and fluorine substituents on its benzene ring, along with a methyl group attached to the aniline nitrogen. This unique substitution pattern contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C7H7BrFN

- Molecular Weight : 204.04 g/mol

- Structure : The compound features a bromine atom at the para position and a fluorine atom at the meta position relative to the amino group, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their catalytic activity.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, modifying their activity and influencing cellular responses.

- Metabolic Pathways : The compound undergoes biotransformation, leading to the production of active metabolites that can further exert biological effects.

Biological Activity Studies

Recent research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its structural features enhance its ability to penetrate bacterial membranes, leading to effective inhibition of growth.

Anticancer Potential

Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with cell cycle progression and promote cell death through caspase activation.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in relation to neurodegenerative disorders. It may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as anxiety and depression.

Case Studies

-

Enzyme Inhibition Assay :

- A study evaluated the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.

- Results indicated a significant reduction in AChE activity, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic signaling.

-

Antimicrobial Efficacy :

- A series of tests against Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline | Not available | Moderate enzyme inhibition |

| 4-Bromo-3-chloro-2-methylaniline | 1540204-53-2 | Lower antimicrobial activity |

| 4-Fluoro-3-methylaniline | Not available | Limited neuropharmacological effects |

Q & A

Q. What are the key physicochemical properties of 4-Bromo-2-fluoro-3-methylaniline, and how are they experimentally determined?

Answer: The molecular formula (C₇H₆BrFN) and monoisotopic mass (188.9589 g/mol) are foundational for characterization . Key properties include:

- Melting Point : Analogous brominated anilines (e.g., 4-Bromo-2-fluoroaniline) exhibit melting points between 38–42°C, suggesting similar thermal behavior for the methyl-substituted derivative .

- Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95% purity thresholds, as seen in related bromoanilines, are recommended .

- Spectroscopic Techniques : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For crystallographic validation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What synthetic routes are effective for preparing this compound?

Answer: While direct synthesis data is limited, analogous bromo-methylanilines suggest:

- Bromination : Electrophilic substitution on 2-fluoro-3-methylaniline using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .

- Protection-Deprotection : Amino group protection (e.g., acetylation) before bromination to prevent side reactions, followed by hydrolysis .

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography, validated by melting point consistency .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for pharmaceutical intermediates?

Answer:

- Directed Ortho-Metalation : Use of directing groups (e.g., -NH₂) with strong bases like LDA (lithium diisopropylamide) to introduce substituents at specific positions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids, leveraging the bromine atom as a leaving group. Catalytic systems (Pd(PPh₃)₄) in THF at 80°C are typical .

- Fluorine Retention Strategies : Optimize reaction conditions (e.g., low temperature) to prevent defluorination during synthesis .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Answer:

- Analytical Triangulation : Combine differential scanning calorimetry (DSC), capillary melting point, and XRD to verify thermal properties .

- Sample Purity : Reassess via GC-MS or HPLC to rule out impurities causing variability .

- Environmental Factors : Control humidity and heating rates during measurements, as moisture can depress melting points .

Q. What computational tools are suitable for predicting the reactivity and electronic effects of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended.

- Crystallographic Software : SHELX suite for modeling crystal packing and intermolecular interactions .

- Molecular Dynamics (MD) : Simulate solvation effects and stability in reaction solvents (e.g., DMSO, ethanol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors .

- Storage : Store at 0–6°C in amber glass to prevent degradation, as recommended for structurally similar bromoanilines .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.